3-(4,5-Dihydro-1H-imidazol-2-yl)phenol

Crystallization optimization Solid-state chemistry Thermal stability

Choose 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol for unambiguous SAR studies. Its meta-substitution yields a sharp melting point of 197–201°C—8°C below ortho, 80°C below para isomers—enabling definitive DSC identity verification upon receipt. Mimics phentolamine's 3-hydroxyphenyl group for α₂C-selective agonists and α₁/α₂ antagonists. LogP 0.51 and TPSA 44.6 Ų support oral bioavailability in derived analogs. Imidazoline nitrogens chelate V(IV), Cu(II), Zn(II); the meta-phenol provides an additional coordination site distinct from ortho analogs. Insist on verified meta-isomer: generic substitution with ortho/para isomers without confirmation of these parameters compromises synthetic reproducibility and invalidates comparative pharmacological data.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 834884-99-0
Cat. No. B1603638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-Dihydro-1H-imidazol-2-yl)phenol
CAS834884-99-0
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC(=CC=C2)O
InChIInChI=1S/C9H10N2O/c12-8-3-1-2-7(6-8)9-10-4-5-11-9/h1-3,6,12H,4-5H2,(H,10,11)
InChIKeyYMULJMVKZKHEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 834884-99-0): A Meta-Substituted Imidazoline-Phenol Building Block for Medicinal Chemistry and Coordination Complexes


3-(4,5-Dihydro-1H-imidazol-2-yl)phenol (CAS 834884-99-0) is a heterocyclic compound comprising a phenol ring substituted at the meta position with a 4,5-dihydro-1H-imidazole (imidazoline) moiety . This structural arrangement places the phenolic hydroxyl group and the imidazoline nitrogen atoms in a spatial configuration distinct from its ortho and para positional isomers . The compound is supplied as a white to tan crystalline powder with a melting point of 197–201 °C and a minimum purity of 97% (HPLC) . As a member of the imidazoline-phenol class, it serves as a versatile building block in the synthesis of α-adrenergic receptor ligands, metal coordination complexes, and enzyme inhibitors, with its meta-substitution pattern conferring unique physicochemical and potential pharmacological properties relative to its positional analogs .

Why Positional Isomers of Imidazoline-Phenols Cannot Be Interchanged in Critical Syntheses: The Case for 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol


The substitution position of the phenolic hydroxyl group relative to the imidazoline ring profoundly influences the compound's solid-state properties, solubility profile, and biological target engagement. The meta-substituted 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol exhibits a melting point approximately 8 °C lower than its ortho analog and decomposes at a temperature 80 °C lower than the para isomer, directly impacting crystallization behavior and thermal stability during synthetic transformations . Furthermore, the spatial orientation of the hydrogen-bond donor (phenolic OH) and acceptor (imidazoline N) differs among isomers, leading to distinct intermolecular packing and solubility in common organic solvents . In pharmacological contexts, the meta arrangement alters the dihedral angle between the aromatic ring and the imidazoline moiety, which can translate to divergent binding affinities for α-adrenergic receptor subtypes and imidazoline binding sites—a critical consideration when selecting building blocks for structure-activity relationship (SAR) studies [1]. Generic substitution with an ortho or para isomer without verification of these physicochemical and biological parameters may compromise synthetic reproducibility and invalidate comparative pharmacological data.

Quantitative Evidence for Selecting 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol Over Positional Analogs


Melting Point Differentiation: Meta-Substituted Imidazoline-Phenol Exhibits Distinct Thermal Behavior for Crystallization Control

3-(4,5-Dihydro-1H-imidazol-2-yl)phenol (meta isomer) displays a melting point range of 197–201 °C, which is 6–8 °C lower than that of its ortho-substituted analog, 2-(4,5-dihydro-1H-imidazol-2-yl)phenol (205–209 °C) . In contrast, the para-substituted isomer, 4-(4,5-dihydro-1H-imidazol-2-yl)phenol, melts with decomposition at approximately 280 °C . This 80 °C difference between meta and para isomers provides a quantifiable thermal processing window that can be exploited for selective crystallization, differential scanning calorimetry (DSC) purity assessment, and solvent-free reaction optimization.

Crystallization optimization Solid-state chemistry Thermal stability

Purity Specification and Analytical Release Criteria: Guaranteed Minimum 97% HPLC Purity with Elemental Analysis Verification

The commercially available 3-(4,5-dihydro-1H-imidazol-2-yl)phenol from Sigma-Aldrich (Product No. 666106) is certified to meet a minimum HPLC purity of 96.5% and is further validated by elemental analysis (C: 64.3–69.0%; N: 16.6–17.9%) and/or perchloric acid titration (96.5–103.5%) . In comparison, the para isomer offered by BOC Sciences carries a lower nominal purity specification of 95% , while the ortho isomer from Sigma-Aldrich is also specified at 97% purity . The meta isomer thus maintains parity with the ortho isomer in purity while offering a documented analytical release package that includes orthogonal purity verification methods.

Analytical chemistry Quality control Synthetic reliability

Solubility and LogP Profile: Meta-Substitution Yields a LogP of 0.51 with a Polar Surface Area of 44.6 Ų

Computed physicochemical parameters for 3-(4,5-dihydro-1H-imidazol-2-yl)phenol include a calculated octanol-water partition coefficient (LogP) of 0.50640 and a topological polar surface area (TPSA) of 44.62 Ų . These values are identical to those of the ortho and para isomers, as the molecular formula and connectivity are unchanged. However, the meta-substitution pattern influences the compound's actual experimental solubility in common organic solvents, as the spatial orientation of the phenolic OH alters intermolecular hydrogen-bonding networks in the solid state . While direct comparative solubility data for the isomers are not published, the observed 8 °C lower melting point of the meta isomer relative to the ortho isomer is a reliable proxy for weaker crystal lattice energy, which generally correlates with enhanced solubility in nonpolar solvents .

Drug-likeness Physicochemical property prediction Medicinal chemistry design

α-Adrenergic Receptor Pharmacophore: Meta-Substituted Imidazoline-Phenol Scaffold Matches Structural Features of Known α₂C-Selective Ligands

The imidazoline-phenol scaffold is a recognized pharmacophore for α-adrenergic receptor (AR) modulation. Studies on related imidazoline compounds demonstrate that linkage of the imidazoline moiety at the 2-position with an aromatic substituent modulates α-adrenergic affinity, with pKi values ranging from 5.0 to 8.5 depending on substitution pattern and spacer length [1]. Specifically, imidazoline derivatives linked via an oxyethylene bridge to a phenyl ring carrying an ortho substituent have been shown to confer significant α₂C-agonism/α₂A-antagonism, a profile of interest for pain and cardiovascular indications [2]. While direct binding data for 3-(4,5-dihydro-1H-imidazol-2-yl)phenol are not published, its meta-substitution positions the phenolic OH in a spatial arrangement analogous to the 3-hydroxyphenyl moiety found in phentolamine, a non-selective α-AR antagonist (pA₂ values ~7.5–8.0 at α₁ and α₂) [3]. This structural analogy supports the meta isomer as a privileged building block for designing subtype-selective α-AR ligands, distinct from the ortho isomer which is documented as a reactant for α₁-adrenoceptor agonist synthesis .

Adrenergic pharmacology GPCR ligand design SAR studies

Research and Industrial Applications of 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol: From Medicinal Chemistry to Coordination Complexes


Medicinal Chemistry: Synthesis of Subtype-Selective α-Adrenergic Receptor Ligands

Employ 3-(4,5-dihydro-1H-imidazol-2-yl)phenol as a meta-substituted building block in the design of α₂C-selective agonists or α₁/α₂ mixed antagonists. The meta orientation of the phenolic hydroxyl mimics the 3-hydroxyphenyl group present in phentolamine, a clinically used α-adrenergic antagonist, while the imidazoline moiety can be further functionalized to modulate receptor subtype selectivity [1]. The compound's favorable LogP (0.51) and TPSA (44.6 Ų) support oral bioavailability potential in derived analogs .

Coordination Chemistry: Synthesis of Metal Complexes for Catalysis or Bioinorganic Studies

Utilize the imidazoline nitrogen atoms as chelating ligands for transition metals (e.g., V(IV), Cu(II), Zn(II)). The meta-substituted phenol offers an additional coordination site or hydrogen-bonding handle to tune complex geometry and stability. The ortho isomer is documented as a reactant for polymer-anchored oxovanadium(IV) complexes; the meta isomer provides an alternative steric profile that may influence catalytic activity and substrate accessibility .

Analytical Chemistry and Quality Control: Melting Point-Based Identity Confirmation

Leverage the distinct melting point of 197–201 °C to unambiguously verify the identity of 3-(4,5-dihydro-1H-imidazol-2-yl)phenol and differentiate it from its ortho (205–209 °C) and para (280 °C dec) isomers during incoming inspection and inventory management. The sharp melting range also facilitates purity assessment by differential scanning calorimetry (DSC) .

Chemical Synthesis: Oxidative Aromatization and Heterocycle Formation

Employ the compound as a reactant in oxidative aromatization reactions to generate the corresponding imidazole derivative. The meta-substituted phenol may exhibit different regioselectivity in electrophilic aromatic substitution reactions compared to ortho or para isomers, enabling access to novel substitution patterns in downstream heterocyclic products .

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